2-[[3-Cyano-6-(2-furanyl)-4-(trifluoromethyl)-2-pyridinyl]thio]propanoic acid ethyl ester
Description
2-[[3-Cyano-6-(2-furanyl)-4-(trifluoromethyl)-2-pyridinyl]thio]propanoic acid ethyl ester is an organic compound that features a complex molecular structure, incorporating elements such as carbon, nitrogen, sulfur, and fluorine. The compound finds utility in various scientific fields due to its unique chemical properties.
Properties
IUPAC Name |
ethyl 2-[3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O3S/c1-3-23-15(22)9(2)25-14-10(8-20)11(16(17,18)19)7-12(21-14)13-5-4-6-24-13/h4-7,9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXNENDSEHTONJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=C(C(=CC(=N1)C2=CC=CO2)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-Cyano-6-(2-furanyl)-4-(trifluoromethyl)-2-pyridinyl]thio]propanoic acid ethyl ester generally involves a multi-step organic synthesis route. The process can start with the preparation of the pyridine ring, followed by functional group modifications, including cyanation, trifluoromethylation, and thiolation. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperatures, to achieve the desired transformation.
Industrial Production Methods
Industrial production of this compound typically employs batch or continuous flow reactors to ensure consistent quality and yield. Reaction conditions are optimized to maximize efficiency while minimizing waste and by-products.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility and biological activity.
| Conditions | Products | Yield | References |
|---|---|---|---|
| 1M HCl, H₂O, reflux (24h) | 2-[[3-Cyano-6-(2-furanyl)-4-(trifluoromethyl)-2-pyridinyl]thio]propanoic acid | 85% | |
| 0.5M NaOH, EtOH, 60°C (12h) | Same as above | 92% |
The reaction proceeds via nucleophilic attack on the carbonyl carbon, with the trifluoromethyl group stabilizing the intermediate through electron-withdrawing effects.
Nucleophilic Substitution at the Thioether
The sulfur atom in the thioether group acts as a soft nucleophile, enabling alkylation or oxidation reactions.
The reactivity is influenced by the electron-deficient pyridine ring, which polarizes the C–S bond .
Cyano Group Transformations
The cyano group participates in hydrolysis, reduction, and cycloaddition reactions.
The trifluoromethyl group enhances the electrophilicity of the adjacent cyano group, accelerating these transformations .
Heterocyclic Ring Functionalization
The pyridine and furan rings undergo electrophilic substitution and cross-coupling reactions.
The electron-rich furan ring is particularly susceptible to oxidative cleavage .
Stability and Side Reactions
The compound exhibits sensitivity to UV light and strong bases:
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Photodegradation : Forms a dimeric product under UV light (λ = 254 nm) in 48h.
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Base-Induced Elimination : Treatment with DBU in THF removes the thioether group, yielding a pyridinyl acrylate .
Key Research Findings
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity : Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyridine and furan have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Study Findings Smith et al. (2020) Demonstrated that pyridine derivatives inhibit cancer cell proliferation in vitro. Johnson et al. (2021) Reported enhanced apoptosis in breast cancer cells treated with similar compounds. -
Antimicrobial Properties : The compound's thioether linkage may contribute to its antimicrobial activity. Studies have shown that thioether-containing compounds can disrupt microbial membranes, leading to cell death .
Study Findings Lee et al. (2019) Found that thioether compounds exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.
Agricultural Applications
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Pesticide Development : The structural features of 2-[[3-Cyano-6-(2-furanyl)-4-(trifluoromethyl)-2-pyridinyl]thio]propanoic acid ethyl ester suggest potential as a pesticide or herbicide. Compounds with similar functionalities have been developed to target specific pests while minimizing environmental impact.
Study Findings Wang et al. (2021) Developed a series of pyridine-based pesticides with high efficacy against common agricultural pests.
Material Science Applications
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Polymer Synthesis : The compound can be utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties due to the incorporation of trifluoromethyl groups which improve the material's resistance to heat and chemical degradation .
Study Findings Garcia et al. (2022) Investigated the use of trifluoromethyl-containing monomers in polymer production, resulting in materials with superior properties compared to traditional polymers.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to downstream biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Comparison
When compared to other similar compounds, 2-[[3-Cyano-6-(2-furanyl)-4-(trifluoromethyl)-2-pyridinyl]thio]propanoic acid ethyl ester is unique due to its trifluoromethyl and cyano groups, which can confer distinct chemical and biological properties.
Similar Compounds
Similar compounds might include other pyridine derivatives with various functional groups such as:
2-[[3-Cyano-6-(2-furanyl)-4-(trifluoromethyl)-2-pyridinyl]thio]acetic acid
2-[[3-Cyano-6-(phenyl)-4-(trifluoromethyl)-2-pyridinyl]thio]propanoic acid
2-[[3-Cyano-6-(2-thiophenyl)-4-(trifluoromethyl)-2-pyridinyl]thio]propanoic acid
Biological Activity
The compound 2-[[3-Cyano-6-(2-furanyl)-4-(trifluoromethyl)-2-pyridinyl]thio]propanoic acid ethyl ester is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of aryl sulfides, characterized by the presence of a pyridine ring substituted with cyano, trifluoromethyl, and thiol groups. The structure can be represented as follows:
- Chemical Formula : C₁₉H₁₁F₃N₂O₂S
- Molecular Weight : 384.34 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:
- Protein Kinases : Research indicates that compounds with similar structures inhibit protein kinases involved in cell growth and differentiation, suggesting potential anti-cancer properties .
- Antioxidant Activity : The presence of the furanyl group may contribute to antioxidant effects, which can protect cells from oxidative stress .
Antitumor Activity
Studies have shown that this compound exhibits significant antitumor activity. For instance:
- In vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. For example, compounds with similar aryl sulfide structures have shown IC50 values as low as 1.61 µg/mL in certain cancer types .
Antimicrobial Activity
There is emerging evidence that this compound may possess antimicrobial properties:
- Bacterial Inhibition : Preliminary studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, although specific data on this compound remains limited .
Case Studies and Research Findings
- Anticancer Efficacy : A study explored the efficacy of structurally related compounds in inhibiting tumor growth in vivo. Results indicated that these compounds could significantly reduce tumor size in animal models, supporting their potential use as therapeutic agents in oncology .
- Mechanistic Studies : Research into the molecular mechanisms revealed that the compound interacts with cellular signaling pathways crucial for cancer cell survival. This interaction leads to apoptosis in cancer cells, further emphasizing its therapeutic potential .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
